N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide
N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0732575
InChI:
InChI=1S/C18H20N2O4/c1-23-11-10-19-18(22)14-6-5-7-15(12-14)20-17(21)13-24-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,22)(H,20,21)
SMILES:
COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2
Molecular Formula:
C18H20N2O4
Molecular Weight:
328.4 g/mol
N-(2-methoxyethyl)-3-[(phenoxyacetyl)amino]benzamide
CAS No.:
Cat. No.: VC0732575
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O4 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | N-(2-methoxyethyl)-3-[(2-phenoxyacetyl)amino]benzamide |
| Standard InChI | InChI=1S/C18H20N2O4/c1-23-11-10-19-18(22)14-6-5-7-15(12-14)20-17(21)13-24-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | SJHZXSMKPJRTRR-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
| Canonical SMILES | COCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator